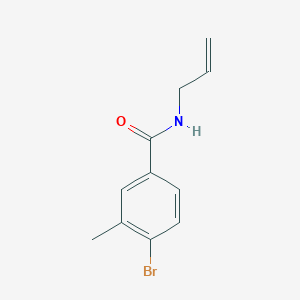

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that reflects the steric and electronic influences of its substituent groups. Based on crystallographic analysis principles established for related benzamide derivatives, this compound is expected to adopt conformations that minimize steric hindrance while maximizing favorable electronic interactions. The molecular formula C₁₁H₁₂BrNO corresponds to a molecular weight of approximately 254 daltons, placing it within the range of structurally characterized benzamide derivatives.

The crystallographic analysis framework for benzamide compounds reveals that the freedom of rotation around the nitrogen-carbon alkyl bond, combined with the regular tetrahedral geometry of the sp³-hybridized carbon atoms, allows molecules to adopt various conformational states. In the case of this compound, the presence of the bulky bromine atom at the para position relative to the carbonyl group creates significant steric considerations that influence the overall molecular geometry. The methyl group at the meta position introduces additional steric interactions that may affect the planarity of the aromatic system and the orientation of the amide functionality.

Crystallographic studies of related brominated benzamide derivatives demonstrate that compounds with similar substitution patterns typically crystallize in specific space groups that accommodate the molecular geometry requirements. The N-allyl substituent introduces conformational flexibility through its prop-2-en-1-yl chain, which can adopt different orientations relative to the aromatic plane. This flexibility is particularly important in understanding the solid-state packing behavior and intermolecular interactions that govern crystal formation and stability.

The bromine substitution at the 4-position significantly influences the electronic distribution within the aromatic ring, creating areas of electron density depletion that affect both intramolecular and intermolecular interactions. High-resolution X-ray diffraction analysis techniques, as demonstrated in semiconductor materials characterization, provide critical information about lattice parameters and structural distortions that result from substituent effects. These techniques are equally applicable to organic compounds like this compound, where precise determination of bond lengths, bond angles, and torsional angles is essential for understanding structure-property relationships.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to fully elucidate its structural features and electronic properties. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular framework and substituent effects on chemical environments.

In the ¹H Nuclear Magnetic Resonance spectrum, the aromatic protons are expected to exhibit characteristic chemical shifts influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. Based on spectroscopic data from related compounds, the aromatic protons typically appear in the range of 7.0-8.0 parts per million, with specific splitting patterns that reflect the substitution pattern. The N-allyl group contributes distinct signals corresponding to the alkene protons and the methylene bridge, with the terminal alkene protons appearing as a complex multiplet around 5.0-6.0 parts per million and the bridging methylene as a doublet around 4.0 parts per million.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbon typically resonating around 169-170 parts per million for benzamide derivatives. The aromatic carbon atoms show characteristic chemical shifts that reflect the electronic environment created by the substituents, with the carbon bearing the bromine substituent appearing significantly downfield due to the electronegativity of the halogen. The methyl carbon and the allyl carbons contribute distinct signals that help confirm the structural assignment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular interactions. The amide carbonyl stretch typically appears around 1650-1680 cm⁻¹, with the exact frequency influenced by hydrogen bonding and electronic effects from the substituents. The N-H stretch, when present, appears in the 3200-3400 cm⁻¹ region, while C-H stretches from both aromatic and aliphatic carbons contribute to the spectrum in the 2800-3100 cm⁻¹ range. The C=C stretch from the allyl group adds a distinctive band around 1600-1650 cm⁻¹.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at m/z 254 (for the ⁷⁹Br isotope) or 256 (for the ⁸¹Br isotope) confirms the molecular formula, while characteristic fragmentation patterns include loss of the allyl group and formation of brominated aromatic cation fragments. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis that confirms the presence of the bromine atom.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound provides valuable insights into the molecular orbital distribution, electronic properties, and potential reactive sites. Density functional theory calculations, commonly employed for benzamide derivatives, reveal the influence of substituent groups on the overall electronic characteristics of the molecule.

The electronic structure analysis focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic properties and potential for various chemical interactions. The presence of the bromine atom introduces significant perturbations to the π-electron system of the aromatic ring, creating localized areas of electron density depletion that affect both chemical reactivity and spectroscopic properties. The electron-withdrawing nature of bromine stabilizes the molecular orbitals, resulting in increased ionization potentials and modified electron affinities compared to unsubstituted benzamide derivatives.

The methyl group at the 3-position provides electron density to the aromatic system through hyperconjugation and inductive effects, partially counteracting the electron-withdrawing influence of the bromine substituent. This electronic interplay creates a unique charge distribution pattern that influences both the chemical behavior and physical properties of the compound. Computational analysis reveals that the net effect of these opposing electronic influences results in a molecule with intermediate electron density characteristics compared to either purely electron-rich or electron-poor benzamide derivatives.

The N-allyl substituent contributes to the electronic structure through its extended π-system, which can participate in conjugation with the aromatic ring and amide functionality. Computational modeling indicates that the allyl group can adopt conformations that maximize or minimize this conjugative interaction, leading to conformational preferences that depend on the specific electronic environment created by the other substituents.

Electrostatic potential mapping reveals regions of positive and negative charge concentration that are important for understanding intermolecular interactions and potential binding sites. The carbonyl oxygen represents a significant electronegative center, while the aromatic ring shows varying electrostatic character depending on the local influence of the substituents. These computational insights are essential for predicting chemical behavior and designing related compounds with specific properties.

Comparative Analysis with Substituted N-Allyl Benzamide Derivatives

The comparative analysis of this compound with other substituted N-allyl benzamide derivatives reveals important structure-property relationships that inform both synthetic strategies and applications. Several closely related compounds provide reference points for understanding the specific effects of the 4-bromo-3-methyl substitution pattern.

N-allyl-4-bromobenzamide, which lacks the 3-methyl substituent, serves as a direct comparison for evaluating the electronic and steric effects of the additional methyl group. This compound exhibits a molecular weight of 240.096 daltons with a density of 1.379 grams per cubic centimeter and a boiling point of 354.6°C at 760 millimeters of mercury. The addition of the 3-methyl group in the target compound increases the molecular weight to 254 daltons and is expected to influence both physical properties and chemical behavior through steric and electronic effects.

The 3-bromo-4-methyl-N-(prop-2-en-1-yl)benzamide isomer provides insight into the importance of substitution position on molecular properties. This compound shares the same molecular formula (C₁₁H₁₂BrNO) and molecular weight (254 daltons) but exhibits different electronic characteristics due to the altered position of the bromine and methyl substituents. The comparative analysis reveals that the 4-bromo substitution pattern in the target compound creates stronger electron-withdrawing effects on the amide carbonyl compared to the 3-bromo isomer, resulting in different spectroscopic signatures and chemical reactivity patterns.

N-allyl-4-bromo-3,5-dimethoxybenzamide represents a more heavily substituted derivative that demonstrates the cumulative effects of multiple electron-donating groups in combination with the electron-withdrawing bromine. With a molecular weight of 300.15 daltons, this compound illustrates how additional methoxy substitutions can significantly alter the electronic environment and physical properties. The comparative analysis shows that the methoxy groups provide stronger electron donation than the simple methyl group, resulting in a more electron-rich aromatic system despite the presence of bromine.

The unsubstituted N-prop-2-enylbenzamide serves as a baseline for evaluating the cumulative effects of halogen and alkyl substitution. This parent compound exhibits a molecular weight of 161.20 daltons, a density of 1.02 grams per cubic centimeter, and a boiling point of 331.5°C at 760 millimeters of mercury. The comparison with the substituted derivatives reveals how the introduction of bromine and methyl groups affects physical properties such as density and boiling point, with the halogenated compounds generally showing increased density and altered volatility characteristics.

The spectroscopic comparison across this series of compounds reveals systematic trends in chemical shift patterns, coupling constants, and fragmentation behavior that correlate with the electronic effects of the substituents. These comparative insights are valuable for predicting the properties of related compounds and for understanding the fundamental principles governing structure-activity relationships in benzamide derivatives.

Properties

IUPAC Name |

4-bromo-3-methyl-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h3-5,7H,1,6H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBDGRHQCCYOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Approaches:

- Suzuki Coupling Method : As demonstrated in recent studies, Suzuki coupling can be employed to attach the prop-2-en-1-yl group via boronic acid derivatives, providing a versatile route for substitution at the aromatic ring.

- Oxidation of Precursors : If starting from a methyl group, oxidation to aldehyde followed by a Wittig or Horner–Wadsworth–Emmons reaction can introduce the allyl group.

Reaction Data Table

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ or Acetic Acid | Room temp | 4-6 hrs | 80-90% | Radical bromination at ortho/para positions |

| Acid Chloride | SOCl₂ | Reflux | Reflux | 2-4 hrs | 85-95% | Anhydrous conditions essential |

| Amide Coupling | Allylamine, TEA | DCM | 0°C to RT | 12-24 hrs | 70-85% | Acid chloride reacts with amine |

Notes on Reaction Conditions & Optimization

- Temperature Control : Maintaining low temperatures during acyl chloride formation and amide coupling prevents side reactions.

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred for their inertness.

- Catalysts & Additives : Use of pyridine or triethylamine helps scavenge HCl and drive the reaction to completion.

- Purification : Recrystallization or column chromatography ensures high purity, critical for subsequent biological evaluations.

Research Findings & Methodological Insights

Recent studies highlight the importance of using modern coupling techniques like Suzuki or Stille reactions to enhance yields and selectivity. For example, the synthesis of related benzamide derivatives via Suzuki coupling has demonstrated yields exceeding 80%, with high regioselectivity and minimal by-products. These methods involve palladium catalysis and aryl boronic acids, providing a flexible platform for structural modifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-N-(2-nitrophenyl)benzamide (I)

- Structure : Features a nitro group at the 2-position of the aniline ring instead of a methyl group.

- Crystallography : The asymmetric unit contains two independent molecules (A and B), with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. Bond lengths (C–Br: ~1.90 Å) and angles align with typical benzamide derivatives .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Structure : Chlorine at the 2-position and a hydroxyl-containing alkyl group on the amide nitrogen.

- Properties : The chloro substituent increases lipophilicity (logP ~2.5), while the hydroxyl group may enhance solubility via hydrogen bonding .

Substituent Variations on the Amide Nitrogen

4-Bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide

- Structure : Replaces the allyl group with a pyrrolidine-containing ethyl chain.

- Properties : The basic pyrrolidine moiety (pKa ~10) may improve membrane permeability, making it suitable for central nervous system (CNS) targets. This contrasts with the allyl group, which is less polar and may reduce solubility .

2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide

- Structure : Incorporates a sulfone and methoxybenzyl group.

- The bulkier substituent may hinder enzymatic degradation compared to smaller groups like allyl .

N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide

- Structure: Features a benzothiazole ring and diethylaminoethyl chain.

- Activity: The benzothiazole moiety is associated with kinase inhibition, while the diethylamino group may confer basicity and ionic interactions with biological targets .

Crystallographic and Computational Insights

- Software Tools : Structures of analogs were resolved using SHELX and WinGX/ORTEP, with SHELXL being the standard for small-molecule refinement .

- Key Observations :

- Hydrogen Bonding : Allyl-substituted benzamides may exhibit weaker intermolecular hydrogen bonds compared to nitro- or hydroxy-substituted derivatives, affecting crystal packing .

- Torsional Angles : Substituents like methoxy or nitro groups increase steric hindrance, leading to larger dihedral angles (~50–55°) between aromatic rings .

Data Table: Comparative Analysis of Key Benzamide Derivatives

Structure-Activity Relationship (SAR) Trends

Biological Activity

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is an organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structural features, including a bromine atom, a methyl group, and an allyl substituent on a benzamide backbone, contribute to its biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to diverse pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against bacterial strains.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, benzamide derivatives have been studied for their inhibitory effects on enzymes related to tumor growth and metastasis.

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | FGFR1 inhibitor | |

| 4-Chloro-N-(prop-2-en-1-yl)benzamide | Variability in reactivity | |

| 4-Methyl-N-(prop-2-en-1-yl)benzamide | Different pharmacological profile |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may have activity against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further elucidation.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of benzamide derivatives, including those similar to this compound. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Cancer Cell Line Studies

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways associated with cell survival and proliferation. For instance, compounds targeting nicotinamide phosphoribosyltransferase (Nampt) have been identified as promising candidates for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | Dimethoxy substitution | Potential FGFR1 inhibitors |

| 4-Chloro-N-(prop-2-en-1-yl)benzamide | Chlorine instead of bromine | Variability in reactivity |

| 4-Methyl-N-(prop-2-en-1-yl)benzamide | Methyl substitution | Different pharmacological profile |

The comparison highlights how variations in substituents can significantly influence the biological activity and chemical behavior of these compounds.

Q & A

Basic: What are the key synthetic strategies for 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

- Bromination : Introduce the bromo substituent at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–25°C) to minimize over-halogenation .

- Methylation : Install the 3-methyl group via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl iodide .

- Allylation : Couple the prop-2-en-1-yl group via nucleophilic substitution or amide bond formation using allylamine and coupling agents like HATU/DIPEA in DMF .

Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., THF for bromination), temperature gradients, and catalyst loadings (e.g., Pd for cross-coupling steps). Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How is the structural identity of this compound validated in academic research?

Answer:

Validation relies on multimodal analytical techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, bromine-induced deshielding) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 267.98 (CHBrNO) .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and packing motifs, with refinement via SHELXL .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Answer:

Discrepancies in anisotropic displacement parameters or occupancy ratios are addressed using:

- SHELX Suite : SHELXL refines twinned or high-resolution data via constraints (e.g., ISOR, DELU) to model disorder .

- ORTEP for Windows : Visualizes thermal ellipsoids to identify over-refinement artifacts. For example, allyl group rotation may require torsional restraint .

- Cross-validation : Compare with DFT-calculated geometries (e.g., Gaussian09) to validate bond lengths (±0.02 Å tolerance) .

Advanced: What computational methods predict the biological activity of this benzamide derivative?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The bromo group’s hydrophobic pocket occupancy correlates with binding affinity .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- SAR Analysis : Compare with analogs (e.g., 4-fluoro or 4-nitro variants) to quantify bromine’s electronegativity effects on activity .

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?

Answer:

The C–Br bond’s polarization enables:

- Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh), KCO, DME/HO) to form biaryl derivatives .

- Buchwald-Hartwig Amination : Forms C–N bonds with amines (e.g., morpholine) using BrettPhos Pd G3 .

Side Reactions : Competing debromination occurs under strong reducing conditions (e.g., Zn/HCl), requiring careful stoichiometric control .

Advanced: How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Answer:

- Library Synthesis : Generate analogs (e.g., 3-CF, 4-CN) via parallel synthesis .

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), and selectivity (e.g., >10-fold vs. non-target proteins) .

- QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with activity. Bromine’s σ (~0.23) suggests moderate electron withdrawal .

Advanced: What strategies mitigate side reactions during allyl group functionalization?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.